molecular formula C19H28N2O B4616653 1-cyclohexyl-4-(3,4-dimethylbenzoyl)piperazine

1-cyclohexyl-4-(3,4-dimethylbenzoyl)piperazine

Cat. No.: B4616653
M. Wt: 300.4 g/mol
InChI Key: UXRRUDBERDJTPN-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(3,4-dimethylbenzoyl)piperazine is a useful research compound. Its molecular formula is C19H28N2O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.220163521 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

1-Cyclohexyl-4-(3,4-dimethylbenzoyl)piperazine and its derivatives have been explored in various synthetic and characterizational studies. Research has focused on developing novel compounds with significant biological activities, leveraging the structural features of piperazine derivatives. For instance, Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, highlighting the potential of piperazine structures in creating compounds with enhanced antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014). Furthermore, the synthesis and antimicrobial activity evaluation of novel bis(pyrazole-benzofuran) hybrids, which possess a piperazine linker, underscore the versatility of piperazine-based compounds in generating potent bacterial biofilm and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Biological Evaluation

The biological evaluation of piperazine derivatives has yielded promising results in various therapeutic areas. Novel analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been designed with reduced lipophilicity for potential diagnostic applications in oncology, demonstrating the potential for piperazine derivatives in medical imaging and therapy (Abate et al., 2011).

Antimicrobial and Antifungal Activities

Piperazine derivatives have shown significant antimicrobial and antifungal activities, making them valuable in addressing drug-resistant bacterial infections. The study by Mekky and Sanad (2020) identified compounds with excellent antibacterial efficacies and superior biofilm inhibition activities compared to standard treatments (Mekky & Sanad, 2020). This research emphasizes the role of piperazine derivatives in developing new antibacterial and antifungal agents.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-15-8-9-17(14-16(15)2)19(22)21-12-10-20(11-13-21)18-6-4-3-5-7-18/h8-9,14,18H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRUDBERDJTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.